molecular formula C12H10BrF3O2 B1144080 Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate CAS No. 1345484-78-7

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate

Cat. No.: B1144080
CAS No.: 1345484-78-7
M. Wt: 323.10 g/mol
InChI Key: NNMQWHUPGNKHNG-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate is an organic compound with the molecular formula C12H10BrF3O2 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom and a trifluoromethyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-(trifluoromethyl)cinnamate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted cinnamates.

    Oxidation: Formation of 2-Bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-Bromo-5-(trifluoromethyl)benzyl alcohol.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives such as:

    Ethyl 2-Bromo-4-(trifluoromethyl)cinnamate: Similar structure but with the trifluoromethyl group at a different position.

    Ethyl 2-Bromo-5-(methyl)cinnamate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-Iodo-5-(trifluoromethyl)cinnamate: Similar structure but with an iodine atom instead of a bromine atom.

The unique combination of the bromine and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1345484-78-7

Molecular Formula

C12H10BrF3O2

Molecular Weight

323.10 g/mol

IUPAC Name

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3

InChI Key

NNMQWHUPGNKHNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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